molecular formula C14H11NO B230215 1-allylbenzo[cd]indol-2(1H)-one

1-allylbenzo[cd]indol-2(1H)-one

Cat. No.: B230215
M. Wt: 209.24 g/mol
InChI Key: NMHQHMZVKWYGNQ-UHFFFAOYSA-N
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Description

1-Allylbenzo[cd]indol-2(1H)-one is a synthetic derivative of the benzo[cd]indol-2(1H)-one scaffold, a tricyclic aromatic heterocycle with a fused benzannulated indole-lactam structure. This scaffold is amenable to diverse substitutions (e.g., polyamines, isoxazoles, sulfonamides) that modulate its biological activity, enabling applications in oncology, epigenetics, and enzyme inhibition . The allyl group may influence pharmacokinetic properties, such as membrane permeability and interaction with cellular transporters, though specific data on this derivative require further investigation.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-prop-2-enylbenzo[cd]indol-2-one

InChI

InChI=1S/C14H11NO/c1-2-9-15-12-8-4-6-10-5-3-7-11(13(10)12)14(15)16/h2-8H,1,9H2

InChI Key

NMHQHMZVKWYGNQ-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

C=CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Examples :

  • Compound 15f: {1-[4-(3-(4-aminobutyl)aminopropyl)aminobutyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one .
  • Homospermine Hybrid : Unsubstituted benzo[cd]indol-2(1H)-one conjugated to homospermine .
Property Compound 15f Homospermine Hybrid
Target Lysosomes via polyamine transporter (PTS) Lysosomes
Activity 82.5% inhibition of metastasis (1 mg/kg in vivo); autophagy/apoptosis crosstalk 46.9% tumor inhibition; moderate antimetastatic activity
Imaging Utility Strong lysosomal fluorescence Not reported
Mechanism Induces autophagy, apoptosis, and caspase activation Triggers polyamine catabolism
Key Advantage Dual function: therapeutic and imaging agent Simpler structure with retained activity

Insight : Polyamine chains enhance lysosomal targeting and cellular uptake, with compound 15f outperforming simpler conjugates in antimetastatic potency .

BET Bromodomain Inhibitors

Examples :

  • Compound 6 : 6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one .
  • Optimized Derivatives (e.g., 12, 13) : Cycloalkyl substituents at the R position .
Property Compound 6 Cycloalkyl Derivatives (e.g., 12, 13)
Target BRD4 Bromodomain BRD4 Bromodomain
Activity Temperature shift (TSA): 2.1°C; AlphaScreen IC50: ~1 µM Reduced activity (TSA: 1.2–1.8°C)
Binding Mode 3,5-Dimethylisoxazole mimics acetyl-lysine in KAc binding pocket Enhanced hydrophobic interactions with WPF shelf residues
Key Advantage Validated lead for BRD4 inhibition Insights into SAR for hydrophobic interactions

Insight : Substituents mimicking acetyl-lysine (e.g., dimethylisoxazole) are critical for BRD4 affinity, while bulkier groups reduce activity .

Aurora B Kinase Inhibitors

Example :

  • Compound 7e : 1-(n-Propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one .
Property Compound 7e
Target Aurora B kinase
Activity IC50: <100 nM (enzyme assay); potent antitumor activity in vitro
Structure Sulfonyl and tetrahydropyrrolyl groups at position 6
Key Advantage High specificity for Aurora B over other kinases

Insight : Sulfonamide and heterocyclic substitutions at position 6 enhance kinase inhibition .

Sulfonamide Derivatives for TNF-α and mPTPB Inhibition

Examples :

  • 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide : Synthesized via chlorosulfonation .
Property Sulfonamide Derivatives
Target TNF-α, Mycobacterium protein tyrosine phosphatase B (mPTPB)
Activity IC50: ~10 µM (TNF-α); improved solubility and binding
Structure Sulfonamide group at position 6
Key Advantage Dual applicability in inflammation and infectious diseases

Insight : Sulfonamide groups improve solubility and enable interactions with polar enzyme pockets .

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